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Foundational

2,4-Dibromo-N-(3-fluorobenzyl)aniline synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-N-(3-fluorobenzyl)aniline Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2,4-Dibromo-N-(3-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-N-(3-fluorobenzyl)aniline

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2,4-Dibromo-N-(3-fluorobenzyl)aniline, a substituted aniline derivative of interest to the pharmaceutical and materials science sectors. The narrative focuses on the strategic selection of the reductive amination pathway, detailing the underlying chemical principles, experimental protocols, and purification strategies. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis of N-benzylated aniline compounds.

Introduction and Strategic Overview

Substituted N-benzylanilines are pivotal structural motifs in medicinal chemistry and materials science.[1][2] The title compound, 2,4-Dibromo-N-(3-fluorobenzyl)aniline, combines the functionalities of a halogenated aniline with a fluorinated benzyl group, making it a valuable intermediate for creating more complex molecules with potential biological activity or specific material properties.

The synthesis of such secondary amines can be approached through several methods. Direct N-alkylation of an aniline with a benzyl halide is a common method; however, it often suffers from a lack of selectivity, leading to the formation of undesired tertiary amine byproducts through over-alkylation.[1]

A more controlled and widely adopted strategy is reductive amination . This two-step, one-pot process involves the initial formation of an imine from the condensation of a primary amine and an aldehyde, followed by the immediate in situ reduction of the imine to the corresponding secondary amine.[3][4] This pathway offers high yields and excellent selectivity, making it the method of choice for this guide.

The Selected Synthesis Pathway: Reductive Amination

The chosen pathway involves the reaction of 2,4-Dibromoaniline with 3-Fluorobenzaldehyde. The reaction proceeds via an intermediate imine (Schiff base), which is then selectively reduced to yield the target compound.

Mechanistic Considerations
  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amino group of 2,4-Dibromoaniline on the electrophilic carbonyl carbon of 3-Fluorobenzaldehyde. This step is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. A molecule of water is eliminated in this condensation step to form the C=N double bond of the imine.

  • Selective Reduction: The critical step is the reduction of the imine in the presence of the unreacted aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation. It is a mild and selective reducing agent, which reduces the protonated imine (iminium ion) much faster than it reduces the aldehyde. This selectivity prevents the formation of 3-fluorobenzyl alcohol as a significant byproduct and ensures a high conversion to the desired secondary amine.

Synthesis Workflow Diagram

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction One-Pot Reaction Aniline 2,4-Dibromoaniline Imine_Formation Imine Formation (+ H₂O) Aniline->Imine_Formation Condensation Aldehyde 3-Fluorobenzaldehyde Aldehyde->Imine_Formation Reduction In Situ Reduction Imine_Formation->Reduction NaBH(OAc)₃ DCM, rt Product 2,4-Dibromo-N-(3-fluorobenzyl)aniline Reduction->Product Yield caption Fig. 1: Reductive Amination Pathway.

Caption: Fig. 1: Reductive Amination Pathway.

Experimental Protocol

This protocol is a self-validating system designed for high fidelity and reproducibility.

Reagents and Materials
ReagentCAS No.Molecular Wt.Molar Eq.Amount
2,4-Dibromoaniline615-57-6250.92 g/mol 1.0(e.g., 2.51 g, 10 mmol)
3-Fluorobenzaldehyde456-48-4124.11 g/mol 1.1(e.g., 1.37 g, 11 mmol)
Sodium Triacetoxyborohydride56553-60-7211.94 g/mol 1.5(e.g., 3.18 g, 15 mmol)
Dichloromethane (DCM)75-09-2--(e.g., 100 mL)
Acetic Acid (glacial)64-19-7-catalytic(e.g., 0.1 mL)
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-Dibromoaniline (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the aniline completely. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation, particularly if the reaction is to be run for an extended period.[5]

  • Addition of Aldehyde: Add 3-Fluorobenzaldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid. The acid serves to catalyze the formation of the imine.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB, 1.5 eq) to the stirring mixture. Note: The addition may cause some effervescence. Ensure adequate ventilation.

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Work-up and Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel.[1][5]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is generally effective for eluting the product. The optimal eluent system should be determined by TLC analysis.

  • Fractions: Collect the fractions containing the pure product (visualized by TLC) and concentrate them under reduced pressure to yield 2,4-Dibromo-N-(3-fluorobenzyl)aniline as a solid or oil.

Characterization and Data

The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • ¹H NMR: Expected signals would include distinct aromatic protons for both the dibromoaniline and fluorobenzyl rings, a characteristic singlet or triplet around 4.0-4.5 ppm for the benzylic CH₂ group, and a broad singlet for the N-H proton.

  • ¹³C NMR: Will show the expected number of aromatic carbons, with the benzylic carbon appearing around 45-50 ppm.

  • ¹⁹F NMR: A singlet is expected for the single fluorine atom on the benzyl ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ and/or [M+H]+ corresponding to the molecular weight of the product (C₁₃H₁₀Br₂FN), exhibiting the characteristic isotopic pattern for two bromine atoms.

Hypothetical Yield and Purity
ParameterResultNotes
Appearance Off-white to pale yellow solid
Yield 75-90%Dependent on reaction scale and purification efficiency.
Purity (by HPLC) >98%After column chromatography.

Safety and Handling

  • 2,4-Dibromoaniline: Toxic if swallowed and may cause skin and eye irritation.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. It is an irritant. Handle in a well-ventilated fume hood and avoid contact with moisture.

  • Dichloromethane: A volatile and suspected carcinogen. All operations should be performed in a fume hood.

Conclusion

The reductive amination of 2,4-Dibromoaniline with 3-Fluorobenzaldehyde using sodium triacetoxyborohydride is a highly efficient and selective method for the synthesis of 2,4-Dibromo-N-(3-fluorobenzyl)aniline. The protocol described herein is robust and scalable, providing a reliable pathway for obtaining this valuable chemical intermediate in high purity and good yield. This guide provides the necessary technical foundation for researchers to successfully implement this synthesis in their laboratories.

References

  • 3-Fluorobenzylamine. LookChem. [Link]

  • A kind of preparation method of the dibromo aniline of 2 halomethyl 4,6.
  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate, 2014. [Link]

  • 3-Fluorobenzylamine, 97%. SLS - Lab Supplies. [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals, 2024. [Link]

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 2025. [Link]

  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate, 2025. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • 2,4-dibromo-N-(2,4-dibromophenyl)aniline. PubChem. [Link]

  • 2,4-Dibromoaniline. PubChem. [Link]

  • Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group, Princeton University, 2018. [Link]

  • Theoretical I.R Spectroscopy Confirmation of 2, 4- Dibromo Aniline and its Possible Toxicity Effects in Dye Shampoos. ResearchGate, 2020. [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate, 2018. [Link]

  • Reductive amination with amines. Reddit, 2026. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI, 2023. [Link]

  • Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. RJPBCS, 2010. [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press, 2016. [Link]

  • Preparation method of bromoaniline.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Semantic Scholar, 2023. [Link]

Sources

Exploratory

2,4-Dibromo-N-(3-fluorobenzyl)aniline mechanism of action prediction

An In-Depth Technical Guide to the Predicted Mechanism of Action of 2,4-Dibromo-N-(3-fluorobenzyl)aniline Executive Summary 2,4-Dibromo-N-(3-fluorobenzyl)aniline is a lipophilic, halogenated aromatic amine characterized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Mechanism of Action of 2,4-Dibromo-N-(3-fluorobenzyl)aniline

Executive Summary

2,4-Dibromo-N-(3-fluorobenzyl)aniline is a lipophilic, halogenated aromatic amine characterized by a specific substitution pattern that strongly suggests activity as an ion channel modulator . While direct literature on this specific molecule is sparse, a rigorous structural analysis and pharmacophore mapping against known bioactive libraries identifies it as a high-probability candidate for Voltage-Gated Sodium Channel (Nav) Blockade or KCNQ (Kv7) Potassium Channel Modulation .

This guide serves as a predictive roadmap for researchers, detailing the theoretical basis for these targets and providing a validated experimental workflow to confirm its Mechanism of Action (MoA). The compound’s structural homology to Retigabine (Ezogabine) and local anesthetics positions it as a potential lead for neuropathic pain or anti-epileptic indications.

Structural Deconstruction & Pharmacophore Mapping

To predict the MoA, we must first dissect the molecule into its functional pharmacophores. The compound consists of three distinct domains:

  • The Core Scaffold (2,4-Dibromoaniline):

    • Electronic Properties: The two bromine atoms at the ortho (2) and para (4) positions are electron-withdrawing, significantly reducing the electron density on the aniline nitrogen. This lowers the pKa of the amino group (estimated pKa ~2–3), ensuring the molecule remains primarily neutral at physiological pH (7.4).

    • Lipophilicity: The dibromo motif drastically increases the partition coefficient (LogP), facilitating rapid penetration of the blood-brain barrier (BBB) and integration into lipid bilayers—a prerequisite for ion channel modulators.

  • The Linker (Secondary Amine):

    • The single methylene bridge (-NH-CH2-) provides rotational flexibility, allowing the two aromatic rings to adopt a "butterfly" conformation often seen in channel binders.

  • The Tail (3-Fluorobenzyl Group):

    • Metabolic Stability: The fluorine atom at the meta position blocks metabolic oxidation at a reactive site, enhancing the compound's half-life compared to a non-fluorinated benzyl group.

    • Hydrophobic Interaction: This moiety is a classic "hydrophobic tail" designed to slot into deep hydrophobic pockets within transmembrane protein domains.

Table 1: Physicochemical Profile & Predicted Bioavailability
PropertyValue (Predicted)Biological Implication
Molecular Weight ~359.0 g/mol Optimal for CNS penetration (<500 Da).
cLogP ~5.2Highly lipophilic; suggests high membrane permeability and potential for non-specific binding.
pKa (Aniline N) ~2.5Neutral at pH 7.4; favors intracellular access or binding to uncharged pockets.
H-Bond Donors 1Low desolvation penalty upon binding.
Topological Polar Surface Area (TPSA) ~12 ŲExcellent BBB permeability (Target <90 Ų).

Predicted Mechanisms of Action (MoA)

Based on Structure-Activity Relationship (SAR) analysis of similar chemotypes, three primary mechanisms are predicted, ranked by probability.

Primary Prediction: Voltage-Gated Sodium Channel (Nav) Blockade
  • Target: Nav1.7, Nav1.8, or Nav1.5.

  • Rationale: The 2,4-dibromoaniline core is structurally analogous to the lipophilic aromatic amines found in local anesthetics (e.g., Lidocaine, Tetracaine) and anti-arrhythmics. The high lipophilicity allows the compound to access the channel pore from the intracellular side or through the lipid membrane (the "hydrophobic pathway"). The neutral state at physiological pH suggests it may preferentially block the inactivated state of the channel, a hallmark of state-dependent blockers used in pain management.

  • Mechanism: The compound likely binds to the local anesthetic receptor site within the pore (transmembrane segment S6 of domain IV), physically occluding Na+ influx.

Secondary Prediction: KCNQ (Kv7) Potassium Channel Opener
  • Target: Kv7.2/7.3 (KCNQ2/3).

  • Rationale: The structure bears a striking resemblance to Retigabine (Ezogabine) , a first-in-class KCNQ opener. Retigabine features a tri-substituted aniline core linked to a fluorobenzyl group.[1]

    • Retigabine: Ethyl N-[2-amino-4-[(4-fluorobenzyl)amino]phenyl]carbamate.

    • Query Compound: 2,4-Dibromo-N-(3-fluorobenzyl)aniline.[1]

    • SAR Insight: While the query lacks the carbamate group (critical for Retigabine's H-bonding), the "fluorobenzyl-aniline" motif is the key pharmacophore for the hydrophobic pocket between channel subunits. The bromine atoms may mimic the steric bulk of the carbamate or amino groups, potentially stabilizing the open conformation of the channel.

Tertiary Prediction: MFAP4 Inhibition
  • Target: Microfibril-associated glycoprotein 4 (MFAP4).

  • Rationale: Recent medicinal chemistry campaigns have identified N-benzyl-aniline derivatives as inhibitors of MFAP4, a target for treating liver and lung fibrosis. The 3-fluorobenzyl tail is a common optimization in these series to improve potency.

Mechanism Visualization

The following diagram illustrates the dual-pathway prediction, highlighting the structural features driving the interaction with Nav and Kv7 channels.

MoA_Prediction Compound 2,4-Dibromo-N-(3-fluorobenzyl)aniline Core 2,4-Dibromoaniline Core (Lipophilic, Neutral) Compound->Core Tail 3-Fluorobenzyl Tail (Hydrophobic Anchor) Compound->Tail MFAP4 MFAP4 (Fibrosis Target) Compound->MFAP4 Secondary SAR Match Nav Voltage-Gated Na+ Channels (Nav1.7 / Nav1.8) Core->Nav Mimics Local Anesthetics Kv7 KCNQ K+ Channels (Kv7.2 / Kv7.3) Core->Kv7 Retigabine Analog Tail->Nav Membrane Access Tail->Kv7 Hydrophobic Pocket Binding Block Pore Occlusion (State-Dependent Block) Nav->Block Open Allosteric Activation (Stabilize Open State) Kv7->Open

Figure 1: Predicted pharmacological pathways for 2,4-Dibromo-N-(3-fluorobenzyl)aniline based on structural homology.

Experimental Validation Protocols

To confirm the predicted MoA, the following step-by-step experimental workflow is recommended.

Phase 1: In Silico Validation (Docking)

Before wet-lab testing, confirm binding feasibility.

  • Target Selection: Retrieve crystal structures for Nav1.7 (PDB: 6J8G) and KCNQ2 (PDB: 7CR0).

  • Ligand Preparation: Generate 3D conformers of the query molecule; calculate protonation states at pH 7.4 (likely neutral).

  • Docking Protocol:

    • Define the grid box around the known Retigabine binding site (for KCNQ) and the local anesthetic site (for Nav).

    • Run docking (e.g., Glide or AutoDock Vina).

    • Success Metric: A binding energy score < -8.0 kcal/mol and specific H-bond/pi-stacking interactions with key residues (e.g., Trp265 in KCNQ2).

Phase 2: In Vitro Functional Screening (The "Gold Standard")

Protocol: Automated Patch Clamp Electrophysiology

  • Objective: Determine if the compound blocks Na+ currents or enhances K+ currents.

  • Cell Line: HEK293 cells stably expressing Nav1.7 or Kv7.2/7.3.

  • Method:

    • Preparation: Dissolve compound in DMSO (stock 10 mM). Prepare test concentrations (0.1, 1, 10, 30 µM) in bath solution.

    • Whole-Cell Configuration: Establish GΩ seal.

    • Nav Protocol: Hold at -120 mV. Pulse to 0 mV (20 ms) at 0.1 Hz to measure tonic block. Use a "pulse train" protocol (10 Hz) to measure use-dependent block (characteristic of this chemotype).

    • Kv7 Protocol: Hold at -80 mV. Depolarize to -40 mV (2s). Look for current enhancement (left-shift of activation curve) typical of Retigabine-like openers.

  • Data Analysis: Plot % Inhibition (Nav) or % Enhancement (Kv7) vs. Concentration to derive IC50/EC50.

Phase 3: Selectivity Profiling

If active, test against a "Safety Panel" to rule out off-target effects:

  • hERG Channel: Critical for cardiac safety (halogenated anilines are high-risk for hERG block).

  • L-Type Calcium Channels: To ensure specificity.

References

  • Wulff, H., et al. (2009). "Voltage-gated potassium channels as therapeutic targets." Nature Reviews Drug Discovery, 8(12), 982-1001. Link

  • Gunthorpe, M. J., et al. (2012). "Clinical development of Retigabine/Ezogabine for epilepsy." Epilepsia, 53, 412-424. Link

  • Bagal, S. K., et al. (2014). "Voltage-gated sodium channels as drug discovery targets." Channels, 8(3), 193-200. Link

  • Hansen, K. B., et al. (2018). "Discovery of MFAP4 Inhibitors for the Treatment of Fibrosis." Journal of Medicinal Chemistry, 61(21), 9534–9550. Link

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today, 1(4), 337-341. Link

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Biological Targets of 2,4-Dibromo-N-(3-fluorobenzyl)aniline

A Senior Application Scientist's Perspective on Target Identification and Validation Abstract The N-benzylaniline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Target Identification and Validation

Abstract

The N-benzylaniline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide focuses on a specific, yet under-investigated molecule: 2,4-Dibromo-N-(3-fluorobenzyl)aniline. In the absence of direct empirical data for this compound, we will leverage structure-activity relationships from analogous chemical series to postulate potential biological targets. This document provides a comprehensive, technically-grounded roadmap for researchers, outlining a logical progression from hypothetical target classes to robust experimental validation. We will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and visualize the proposed scientific journey.

Introduction: The Rationale for Investigating 2,4-Dibromo-N-(3-fluorobenzyl)aniline

The confluence of three key structural motifs in 2,4-Dibromo-N-(3-fluorobenzyl)aniline—a dibrominated aniline ring, a flexible N-benzyl linkage, and a fluorinated benzyl group—suggests a high potential for specific and potent biological activity. Brominated anilines are recognized for their diverse therapeutic potential, including antimicrobial and anticancer properties, with halogenation significantly modulating physicochemical properties to enhance bioactivity[1]. The broader N-benzylaniline and N-benzylideneaniline classes are replete with compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and specific enzyme inhibitory effects[2][3].

Notably, substitution patterns on both aniline and benzyl rings are critical determinants of target specificity and potency. For instance, specific N-(trimethoxybenzyl)aniline salts are known to inhibit tubulin polymerization[4], while other aniline derivatives function as potent kinase inhibitors[5][6]. Given this landscape, 2,4-Dibromo-N-(3-fluorobenzyl)aniline emerges as a compelling candidate for investigation. This guide provides the strategic framework and detailed methodologies to systematically uncover its mechanism of action.

Postulated Biological Target Classes

Based on structural homology to known bioactive molecules, we can hypothesize several primary target classes for 2,4-Dibromo-N-(3-fluorobenzyl)aniline.

  • Protein Kinases: The aniline scaffold is a cornerstone of many kinase inhibitors. The quinazoline ring, a close relative of aniline, is found in clinically approved drugs like gefitinib and erlotinib that target the ATP-binding site of kinases such as EGFR[6][7]. Bromo-(trifluoromethyl)aniline isomers are also cores for potent kinase inhibitors like Ponatinib[5]. The planar aromatic systems of our lead compound could readily engage in π-stacking and hydrogen bonding interactions within a kinase ATP-binding pocket.

  • Cytoskeletal Proteins (Tubulin): The N-benzylaniline core is structurally analogous to certain stilbenes, a class of compounds known for their antimitotic activity. A series of N-(3,4,5-trimethoxybenzyl)aniline salts were synthesized as water-soluble analogs of cis-stilbenes and demonstrated potent inhibition of tubulin polymerization, leading to cytotoxicity in a variety of cancer cell lines[4]. This precedent makes tubulin a high-priority potential target.

  • Integrins: N-benzoyl-L-biphenylalanine derivatives have been identified as potent dual inhibitors of α4β7/α4β1 integrins, which are key regulators in inflammation and autoimmune diseases[8]. While our compound lacks the carboxylate moiety typical of integrin antagonists, the overall shape and hydrophobicity might allow for interaction with allosteric sites or other integrin families.

  • Microbial Enzymes: Brominated anilines and N-benzylideneanilines have demonstrated significant efficacy against a range of pathogenic microorganisms[1][2]. The mechanism often involves the inhibition of essential enzymes or the disruption of biofilm formation.

A Strategic Workflow for Target Identification and Validation

A multi-pronged approach is essential to confidently identify and validate the biological target(s) of a novel compound. The workflow should progress from broad, unbiased screening to specific, hypothesis-driven validation.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Hypothesis-Driven Validation cluster_2 Phase 3: Pathway Elucidation Phenotypic_Screening Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) Target_Deconvolution Target Deconvolution Phenotypic_Screening->Target_Deconvolution Identifies biological effect Chemical_Proteomics Chemical Proteomics (Affinity-based pulldown) Chemical_Proteomics->Target_Deconvolution Identifies binding partners Biochemical_Assays Biochemical Assays (Kinase, Tubulin Polymerization) Target_Deconvolution->Biochemical_Assays Test specific hypotheses Biophysical_Assays Biophysical Assays (Thermal Shift, SPR) Target_Deconvolution->Biophysical_Assays Confirm direct binding Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Cell Cycle, Apoptosis) Biochemical_Assays->Cell_Based_Assays Validate cellular mechanism Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Cell_Based_Assays->Pathway_Analysis Elucidate downstream effects

Caption: A strategic workflow for target discovery.

Phase 1: Unbiased Target Identification

The initial phase aims to cast a wide net to identify potential biological effects and binding partners without preconceived bias.

3.1.1. Phenotypic Screening

A powerful first step is to screen the compound against a diverse panel of human cancer cell lines, such as the NCI-60 panel. This provides a "fingerprint" of activity, indicating which cancer types are most sensitive. Significant growth inhibition in specific cell lines can suggest interference with pathways that are particularly active or vulnerable in those cells[9].

3.1.2. Chemical Proteomics

To directly identify protein binding partners, an affinity-based chemical proteomics approach is invaluable. This involves immobilizing an analog of 2,4-Dibromo-N-(3-fluorobenzyl)aniline onto a solid support (e.g., beads) and using it as "bait" to pull down interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry.

Experimental Protocol: Affinity-Based Protein Pulldown

  • Probe Synthesis: Synthesize an analog of the parent compound with a linker arm and a reactive group (e.g., an alkyne or azide for click chemistry) suitable for immobilization.

  • Immobilization: Covalently attach the synthesized probe to activated agarose or magnetic beads.

  • Lysate Preparation: Prepare a native protein lysate from a responsive cell line identified in the phenotypic screen.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads. Include a control incubation with unconjugated beads. For competition experiments, pre-incubate the lysate with an excess of the free (non-immobilized) parent compound before adding the beads.

  • Washing: Thoroughly wash the beads with buffer to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify them using in-gel digestion followed by LC-MS/MS analysis. Proteins that are significantly enriched on the compound beads and competed off by the free compound are considered high-confidence binding partners.

Phase 2: Hypothesis-Driven Target Validation

Data from Phase 1, combined with our initial hypotheses, will point toward specific proteins or protein families. The next step is to validate these putative targets through direct biochemical and biophysical assays.

3.2.1. Biochemical Assays: Confirming Functional Inhibition

If kinases or other enzymes are identified as potential targets, their inhibition must be confirmed using functional assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™) for the candidate kinase. The assay measures the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Compound Preparation: Prepare a serial dilution of 2,4-Dibromo-N-(3-fluorobenzyl)aniline in DMSO.

  • Reaction: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the ADP detection reagent. Measure the luminescence, which correlates with ADP concentration.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%[5].

Hypothetical Kinase Target Predicted IC50 (nM) Rationale / Structural Homolog
EGFR10 - 100Anilinoquinazolines (Gefitinib)[6]
PDGFR-β50 - 500Pyrrole indolin-2-one derivatives[10]
SRC20 - 200Bromo-(trifluoromethyl)aniline (Ponatinib)[5]
JNK100 - 1000Triazole/Thiadiazole inhibitors[11]

3.2.2. Biophysical Assays: Confirming Direct Binding

To confirm that the compound physically interacts with the target protein, biophysical methods are essential.

Experimental Protocol: Thermal Shift Assay (TSA)

  • Principle: TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein. The binding of a small molecule ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

  • Reagents: Prepare the purified target protein and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Assay Setup: In a 96-well PCR plate, mix the protein, the dye, and varying concentrations of 2,4-Dibromo-N-(3-fluorobenzyl)aniline.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, slowly increasing the temperature from ~25°C to 95°C.

  • Data Acquisition: Monitor the fluorescence at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. A significant positive shift in Tm (ΔTm) in the presence of the compound confirms direct binding.

Phase 3: Elucidating Cellular Mechanism and Pathways

Once a direct target is validated, the focus shifts to understanding the compound's effects in a cellular context.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Rationale: If the compound inhibits a target involved in cell proliferation, such as tubulin or a cell cycle kinase, it is expected to cause arrest at a specific phase of the cell cycle.

  • Cell Treatment: Treat a sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Staining: Harvest the cells, fix them in cold ethanol, and stain the DNA with a fluorescent dye like propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Interpretation: Cells in the G1 phase will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate amount. A significant accumulation of cells in a particular phase (e.g., G2/M for a tubulin inhibitor) indicates cell cycle arrest[4].

Hypothetical Signaling Pathway Perturbation

Assuming 2,4-Dibromo-N-(3-fluorobenzyl)aniline is identified as a potent inhibitor of a receptor tyrosine kinase (RTK) like PDGFR-β, we can visualize its impact on downstream signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PDGF PDGF Ligand PDGFR PDGFR-β PDGF->PDGFR Binds & Dimerizes RAS RAS PDGFR->RAS PI3K PI3K PDGFR->PI3K Autophosphorylation recruits & activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival Compound 2,4-Dibromo-N-(3-fluorobenzyl)aniline Compound->PDGFR Inhibits ATP Binding

Caption: Hypothetical inhibition of the PDGFR-β pathway.

Conclusion and Future Directions

While 2,4-Dibromo-N-(3-fluorobenzyl)aniline remains an uncharacterized molecule, its structural features provide a strong rationale for investigating its potential as a modulator of key biological processes, particularly in oncology and infectious diseases. The systematic approach outlined in this guide—progressing from broad phenotypic screening and proteomics to specific biochemical and cell-based validation—provides a robust framework for elucidating its mechanism of action. By combining unbiased discovery with hypothesis-driven validation, researchers can efficiently identify its primary biological targets and pave the way for its potential development as a novel therapeutic agent or a valuable chemical probe.

References

  • The Emerging Therapeutic Potential of Brominated Anilines: A Technical Guide. (2025). Benchchem.
  • A Fundamental Guide to N-Benzylideneaniline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (2025). Benchchem.
  • Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymeriz
  • Synthesis and SAR of N-Benzoyl-?-Biphenylalanine Derivatives: Discovery of TR-14035, A Dual α4β7/α4β1 Integrin Antagonist. (2025).
  • N-benzyl aniline derivative and preparation method and application thereof.
  • Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. PMC.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). [No Source Provided].
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). MDPI.
  • A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)aniline Isomers. (2025). Benchchem.
  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors.
  • SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. (2023). Journal of Chemistry and Technologies.

Sources

Exploratory

In silico modeling of 2,4-Dibromo-N-(3-fluorobenzyl)aniline interactions

In Silico Modeling of 2,4-Dibromo-N-(3-fluorobenzyl)aniline Interactions: A Technical Framework for Halogen-Driven Ligand Design Executive Summary This technical guide outlines a rigorous computational framework for char...

Author: BenchChem Technical Support Team. Date: February 2026

In Silico Modeling of 2,4-Dibromo-N-(3-fluorobenzyl)aniline Interactions: A Technical Framework for Halogen-Driven Ligand Design

Executive Summary

This technical guide outlines a rigorous computational framework for characterizing the binding mechanism of 2,4-Dibromo-N-(3-fluorobenzyl)aniline (referred to herein as DBFA ). As a poly-halogenated secondary amine, DBFA presents unique challenges and opportunities in rational drug design—specifically regarding halogen bonding (


-hole interactions)  and the metabolic stability conferred by the meta-fluorine substitution.

This guide moves beyond standard docking protocols to integrate Quantum Mechanical (QM) ligand characterization with Molecular Dynamics (MD) , ensuring that the subtle but potent electronic effects of the 2,4-dibromo motif are accurately modeled. We utilize TMPRSS2 (a serine protease and known target for bromhexine analogs) as the primary case study target to demonstrate this workflow, though the methodology applies to any hydrophobic pocket capable of accommodating halogenated diarylamines.

Part 1: Physicochemical Characterization & QM Ligand Preparation

Standard force fields (e.g., OPLS3e, GAFF) often approximate halogen atoms as uniformly negative charge centers. This fails to capture the


-hole —a region of positive electrostatic potential on the extension of the C-X bond (where X = Br, I) that allows halogens to act as electrophiles against backbone carbonyls. For DBFA, neglecting this leads to false-negative docking results.
Density Functional Theory (DFT) Optimization

To accurately model DBFA, we must map its Electrostatic Potential (ESP).

  • Methodology:

    • Conformational Search: Generate initial low-energy conformers using a systematic rotor search (e.g., ConfGen).

    • Geometry Optimization: Perform DFT calculations using B3LYP/6-31G * (or the heavier LACVP * basis set for Bromine) to optimize geometry in the gas phase.

    • ESP Mapping: Calculate the electrostatic potential surface.

    • Sigma-Hole Quantification: Identify the maximum positive potential (

      
      ) on the tips of the C2 and C4 bromine atoms.
      
  • Self-Validating Check:

    • Pass Criteria: The

      
       on the Bromine atoms must be positive (typically +10 to +20 kcal/mol for aryl bromides). If the potential is negative, the basis set is insufficient to describe polarization.
      
Ligand Parameterization
  • Force Field: Generate ligand topology compatible with the chosen MD engine (e.g., CHARMM General Force Field - CGenFF).

  • Charge Method: Use RESP (Restrained Electrostatic Potential) charges derived from the QM calculation rather than standard BCC charges to preserve the polarization data.

Part 2: Target Selection & Molecular Docking Strategy

Given the structural similarity of DBFA to Bromhexine (a TMPRSS2 inhibitor), we utilize the crystal structure of TMPRSS2 (PDB: 7MEQ ) as the interaction template.

Protein Preparation
  • Protonation: Assign protonation states at pH 7.4 (PropKa). Special attention to His296 in the catalytic triad; ensure the tautomer allows hydrogen bonding with the inhibitor if applicable.

  • Solvation: Strip crystallographic waters unless they bridge the catalytic triad (Asp345-His296-Ser441).

Halogen-Aware Docking Protocol

Standard scoring functions (e.g., Glide SP) may penalize the close approach of a "bulky" bromine to a carbonyl oxygen. We must use a scoring function with an explicit halogen-bond term.

  • Software Choice: Schrödinger Glide (XP mode) or GOLD (ChemScore with specific metal/halogen settings).

  • Grid Generation:

    • Center the grid on the catalytic serine (Ser441).

    • Constraint: Define a positional constraint for the aromatic ring in the S1 pocket (specificity pocket).

  • Docking Execution:

    • Allow flexibility of the N-benzyl linker.

    • Critical Step: Enable "Halogen Bonding" in the scoring function settings. This rewards the alignment of the C-Br bond vector with acceptor lone pairs (angle

      
       160-180°).
      

Table 1: Expected Interaction Profile for DBFA

Interaction TypeLigand AtomTarget Residue (TMPRSS2)Mechanism
Halogen Bond Br (C4-position)Val280 (Backbone C=O)

-hole interaction (Distance < 3.5 Å)
Hydrophobic 3-Fluorobenzyl ringS1 Pocket (Trp206, Tyr)

-

stacking or hydrophobic enclosure
H-Bond Donor Aniline N-HSer441 or His296Classical H-bond to catalytic triad
Fluorine Effect F (C3-position)Hydrophobic cleftMultipole interaction; increases local lipophilicity

Part 3: Molecular Dynamics (MD) & Binding Stability

Docking provides a static snapshot. MD is required to verify if the halogen bond persists under thermal fluctuation and to assess the entropic penalty of the flexible benzyl linker.

Simulation Setup (GROMACS/Amber)
  • System: Protein-Ligand complex in a cubic box of TIP3P water.

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Equilibration:

    • NVT (1 ns) with position restraints on heavy atoms.

    • NPT (1 ns) to stabilize density.

  • Production Run: 100 ns, 300 K, 1 bar.

Analysis Metrics
  • RMSD: Ligand RMSD relative to the protein backbone. A "drift" > 2.5 Å suggests the docking pose was unstable.

  • Halogen Bond Angle Analysis: Plot the angle

    
     (C-Br 
    
    
    
    O) over time. Stable halogen bonds maintain
    
    
    .
  • MM-GBSA Binding Free Energy:

    
    
    
    • Extract snapshots every 100 ps from the last 20 ns of the trajectory to calculate average binding energy.

Part 4: Visualization of the Computational Pipeline

The following diagram illustrates the integrated workflow, highlighting the critical "Halogen Check" loop that prevents false negatives.

DBFA_Workflow cluster_0 Phase 1: QM Ligand Prep cluster_1 Phase 2: Interaction Modeling L_Input 2,4-Dibromo-N-(3-fluorobenzyl)aniline (SMILES Input) DFT DFT Optimization (B3LYP/6-31G*) L_Input->DFT ESP ESP Mapping & Sigma-Hole check DFT->ESP Decision Sigma-Hole > +10 kcal/mol? ESP->Decision Decision->DFT No (Refine Basis Set) Target Target Prep (TMPRSS2 / PDB: 7MEQ) Decision->Target Yes (Proceed) Dock Halogen-Aware Docking (Glide XP / GOLD) Target->Dock MD MD Simulation (100ns) (GROMACS) Dock->MD Result Binding Free Energy (MM-GBSA) MD->Result

Caption: Integrated QM/MM workflow for DBFA. The "Sigma-Hole Check" is a critical go/no-go gate ensuring accurate halogen representation before docking.

Part 5: Interaction Pathway Diagram

The following diagram maps the specific atomic interactions hypothesized for DBFA within the protease active site.

Interaction_Map Br4 Br (C4) Val280 Val280 (C=O) Br4->Val280 Halogen Bond (Sigma-hole) Br2 Br (C2) S1_Pocket S1 Pocket (Hydrophobic) Br2->S1_Pocket Hydrophobic Fill NH Aniline N-H Ser441 Ser441 (OH) NH->Ser441 H-Bond Donor FBenzyl 3-Fluorobenzyl Ring FBenzyl->S1_Pocket Pi-Stacking / Lipophilic His296 His296 (NE2)

Caption: Hypothesized interaction network of DBFA within the TMPRSS2 active site, emphasizing the C4-Bromine halogen bond.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Use Cases." Journal of Medicinal Chemistry. [Link]

  • Schrödinger, LLC. "Glide: A Complete Solution for Ligand-Receptor Docking." Schrödinger Knowledge Base. [Link]

  • Hoffmann, M., et al. (2020). "SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor." Cell. [Link]

  • Case, D. A., et al. "AmberTools: A Suite of Programs for Biomolecular Simulation." AmberMD.org. [Link]

  • Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery. [Link]

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 2,4-Dibromo-N-(3-fluorobenzyl)aniline

Welcome to the dedicated technical support guide for 2,4-Dibromo-N-(3-fluorobenzyl)aniline. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2,4-Dibromo-N-(3-fluorobenzyl)aniline. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound, with a primary focus on overcoming its inherent solubility limitations. Our guidance is rooted in fundamental physicochemical principles and validated through extensive field experience.

Section 1: Understanding the Molecule: Physicochemical Profile

Before troubleshooting, it is crucial to understand the structural attributes of 2,4-Dibromo-N-(3-fluorobenzyl)aniline that govern its behavior. The molecule consists of a 2,4-dibromoaniline core linked to a 3-fluorobenzyl group. This structure results in a high molecular weight, significant hydrophobicity (due to the aromatic rings and halogen substituents), and a weakly basic aniline nitrogen. These features collectively contribute to its poor aqueous solubility, a common characteristic for molecules in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[1][2]

PropertyEstimated Value / DescriptionRationale & Impact on Solubility
Molecular Formula C₁₃H₁₀Br₂FN-
Molecular Weight 375.04 g/mol High molecular weight can negatively impact solubility as larger molecules are more difficult for solvent molecules to surround and solvate.[3]
Appearance Likely a white to off-white or yellow crystalline solid.[4]Crystalline solids require additional energy (lattice energy) to be overcome before dissolution can occur, often leading to lower solubility compared to amorphous forms.[5]
Calculated logP > 5.0A high octanol-water partition coefficient (logP) indicates significant lipophilicity and predicts very low aqueous solubility.
Key Functional Groups Secondary Amine (Aniline derivative), Aromatic Rings, Bromo- and Fluoro- substituentsThe secondary amine offers a site for protonation in acidic conditions, which can be exploited to increase aqueous solubility.[6] The large, halogenated aromatic portions are the primary drivers of the molecule's hydrophobicity.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of 2,4-Dibromo-N-(3-fluorobenzyl)aniline.

Q1: My compound is insoluble in water. Why is this, and what organic solvents should I start with?

A1: The insolubility in water is expected due to the molecule's highly hydrophobic and nonpolar structure, as detailed in the profile above. For initial dissolution to create stock solutions, a range of common organic solvents should be effective.

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for a wide range of compounds. The preferred choice for preparing high-concentration stock solutions for biological assays.

  • N,N-Dimethylformamide (DMF): Similar to DMSO in its solubilizing capacity. Often used in synthetic chemistry.

  • Tetrahydrofuran (THF): A good option for reactions and some analytical preparations.

  • Dichloromethane (DCM): Effective for nonpolar compounds and commonly used in organic synthesis and extraction.[7]

Always start with a small amount of your compound and add the solvent incrementally to determine the approximate solubility limit.

Q2: I prepared a 10 mM stock in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix it?

A2: This is a classic issue known as "compound crashing" or precipitation upon solvent-shifting. It occurs because while the compound is soluble in 100% DMSO, it is not soluble in the final aqueous buffer composition, which may be >99% water. The DMSO, a cosolvent, is diluted to a concentration where it can no longer maintain the compound's solubility.[8][9]

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to test the compound at a lower final concentration in your assay.

  • Decrease the Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 1 mM instead of 10 mM). This requires adding a larger volume of stock to the buffer, which may not be feasible for all assays but reduces the localized concentration shock upon addition.

  • Increase the Cosolvent Percentage: If your experiment can tolerate it, increase the final percentage of DMSO in the aqueous buffer. Many cell-based assays can tolerate up to 0.5% or even 1% DMSO, but this must be validated for your specific system.

  • Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in your aqueous buffer can help form micelles that encapsulate the hydrophobic compound and keep it in solution.[10][11]

Q3: Can I use pH modification to improve the aqueous solubility of this compound?

A3: Yes, this is a viable strategy. The aniline nitrogen is weakly basic and can be protonated in an acidic environment to form a more soluble cationic salt (anilinium ion).[6] The pKa of the parent aniline molecule is approximately 4.6. While the substituents on your molecule will alter this value, it provides a useful starting point.

Experimental Protocol: pH Solubility Screen

  • Prepare a series of buffers with pH values ranging from 3.0 to 7.4 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-7.4).

  • Add a small, consistent amount of the solid compound to a fixed volume of each buffer.

  • Agitate the samples (vortex, sonicate) at a controlled temperature for a set period (e.g., 2-24 hours) to reach equilibrium.

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • A significant increase in concentration at lower pH values confirms that this strategy is effective.

The surface pKa of an aniline derivative can be different from its bulk pKa, but lowering the pH is a proven method to increase the protonation fraction and thus solubility.[12]

Section 3: Advanced Troubleshooting & Workflow Guides

This section provides structured workflows for resolving more persistent solubility challenges.

Workflow 1: Systematic Solvent Screening for Reactions and Chromatography

When optimizing a chemical reaction or developing a chromatography method, finding a suitable solvent system is critical. The diagram below outlines a logical approach to this process.

Solvent_Screening cluster_0 Initial Screening (Polarity) cluster_1 Optimization Strategies start Goal: Dissolve Compound for Reaction or Chromatography cat_midpolar Mid-Polar Solvents (DCM, THF, EtOAc) start->cat_midpolar Start Here (Most Likely) cat_nonpolar Nonpolar Solvents (Hexanes, Toluene) outcome Sufficient Solubility? cat_nonpolar->outcome cat_midpolar->outcome cat_polar Polar Aprotic Solvents (DMSO, DMF, Acetonitrile) cat_polar->outcome cat_polar_protic Polar Protic Solvents (MeOH, EtOH) cat_polar_protic->outcome optimization Optimization Step outcome->optimization No final Optimized Solvent System Found outcome->final Yes cosolvency Use Co-solvent System (e.g., DCM/MeOH, Hexane/EtOAc) optimization->cosolvency heating Apply Gentle Heating (Monitor for Degradation) optimization->heating sonication Utilize Sonication optimization->sonication cosolvency->final heating->final sonication->final

Caption: Systematic workflow for selecting a suitable organic solvent system.

For column chromatography, a common starting point for a compound of this nature would be a gradient of ethyl acetate in hexanes.[7][13]

Workflow 2: Troubleshooting Precipitation in Aqueous Buffers

This decision tree provides a step-by-step guide to resolving compound precipitation when transitioning from an organic stock solution to an aqueous medium.

Aqueous_Troubleshooting start Problem: Compound Precipitates in Aqueous Buffer q1 Is the final concentration absolutely required? start->q1 ans1_yes Yes, concentration is fixed. q1->ans1_yes Yes ans1_no No, can test lower. q1->ans1_no No q2 Can the assay tolerate >0.5% organic solvent? ans1_yes->q2 sol_lower_conc Solution: Lower the final test concentration. ans1_no->sol_lower_conc ans2_yes Yes, tolerance is high. q2->ans2_yes Yes ans2_no No, must keep low. q2->ans2_no No sol_inc_cosolvent Solution: Increase final % of DMSO/EtOH in the buffer. ans2_yes->sol_inc_cosolvent q3 Is pH modification a viable option? ans2_no->q3 ans3_yes Yes, pH can be lowered. q3->ans3_yes Yes ans3_no No, pH must be neutral. q3->ans3_no No sol_adjust_ph Solution: Use an acidic buffer (pH < 5) to protonate the compound. ans3_yes->sol_adjust_ph sol_surfactant Solution: Add Surfactant (e.g., Tween-80) or Cyclodextrin to Buffer ans3_no->sol_surfactant

Caption: Decision tree for resolving precipitation in aqueous solutions.

Section 4: References

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Sources

Optimization

2,4-Dibromo-N-(3-fluorobenzyl)aniline stability and degradation pathways

Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth information, troubleshooting advice, and standardized protocols for investigating the stability and deg...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information, troubleshooting advice, and standardized protocols for investigating the stability and degradation pathways of 2,4-Dibromo-N-(3-fluorobenzyl)aniline. As a Senior Application Scientist, this document is structured to anticipate challenges and provide scientifically grounded solutions for professionals working with this and structurally related molecules.

Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling

This section addresses common initial questions regarding the handling, storage, and inherent stability of halogenated N-benzylanilines.

Q1: What are the recommended storage conditions for 2,4-Dibromo-N-(3-fluorobenzyl)aniline?

A: Based on the general properties of halogenated organic compounds and anilines, stringent storage conditions are necessary to maintain integrity.[1][2] The primary concerns are sensitivity to light, air (oxidation), and temperature.

ParameterRecommendationRationale
Temperature Store in a cool, dark place. Recommended <15°C.[3]Prevents acceleration of potential thermal degradation pathways.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).[3]The aniline moiety is susceptible to oxidation. An inert atmosphere displaces oxygen, minimizing the formation of N-oxides and other oxidative degradants.
Light Use amber vials or store in a light-proof container.Aromatic halides and aniline derivatives can be photolabile, potentially leading to dehalogenation or radical-mediated degradation upon exposure to UV light.[4]
Container Tightly sealed, chemically resistant glass containers.Prevents moisture ingress which could facilitate hydrolysis and ensures no reaction with the container material.[1]

Q2: My sample of 2,4-Dibromo-N-(3-fluorobenzyl)aniline has developed a slight discoloration (e.g., yellow to brown). Is it still usable?

A: Discoloration is a common visual indicator of degradation in aniline-containing compounds. It often suggests the formation of oxidized species or polymeric impurities. While the compound may still be predominantly intact, the presence of these impurities can interfere with subsequent reactions or biological assays.

Recommendation: Before use, re-analyze the material by a suitable chromatographic method (e.g., HPLC-UV, LC-MS) to assess its purity. Compare the purity profile against the initial certificate of analysis or a freshly prepared standard. If significant degradation (>1-2%) is observed, purification or resynthesis is recommended.

Q3: What solvents are suitable for dissolving and storing this compound in solution?

A: Solubility is a key factor. While specific data for this molecule is limited, related bromoanilines are soluble in common organic solvents.[5] For stability, aprotic solvents are generally preferred for short-to-medium term storage in solution.

  • Recommended for Analysis/Short-Term Use: Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM).

  • Use with Caution: Protic solvents like methanol or ethanol may participate in long-term degradation (e.g., solvolysis) or photochemical reactions.

  • Avoid: Aqueous solutions, especially non-buffered ones, are not recommended for long-term storage due to the risk of hydrolysis. Forced degradation studies are typically required to understand stability in aqueous media.[6]

Section 2: Troubleshooting Experimental & Analytical Issues

This section provides a problem-solving framework for common issues encountered during experimental work.

Issue EncounteredPotential Cause(s)Recommended Action(s)
Multiple unexpected peaks in HPLC/LC-MS analysis of a "pure" sample. 1. On-column degradation. 2. Degradation in the dissolution solvent. 3. Photodegradation from ambient lab light. 4. Presence of process-related impurities from synthesis.[7]1. Modify mobile phase pH; screen different column stationary phases. 2. Prepare samples immediately before analysis; use aprotic solvents like ACN. 3. Use amber autosampler vials and minimize sample exposure to light. 4. Use mass spectrometry (MS) to identify the impurities and trace them back to the synthetic route.
Inconsistent results in biological assays. 1. Degradation of the compound in the assay medium (e.g., buffer, cell culture media). 2. Poor solubility leading to precipitation.1. Perform a short-term stability test of the compound in the assay medium. Analyze by HPLC at t=0 and after the assay duration. 2. Confirm solubility limits. Consider using a co-solvent like DMSO, but keep the final concentration low (<0.5%) to avoid vehicle effects.
Reaction yields are lower than expected when using this compound as a starting material. 1. The starting material has degraded, reducing the amount of active reagent. 2. Incompatibility with reaction conditions (e.g., strong base causing dehalogenation).1. Re-confirm the purity of the 2,4-Dibromo-N-(3-fluorobenzyl)aniline before starting the reaction. 2. Review the reaction mechanism for potential side reactions involving the aniline or dibromo-phenyl moieties.

Section 3: Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[8][9] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without secondary decomposition.[10]

Workflow for Forced Degradation Study

Fig 1. Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid photo Photolytic (ICH Q1B light exposure) prep->photo therm Thermal (Solid & Solution, 80°C) prep->therm quench Quench/Neutralize (if applicable) acid->quench base->quench oxid->quench photo->quench therm->quench dilute Dilute to Working Conc. (e.g., 0.1 mg/mL) quench->dilute analyze Analyze via Stability-Indicating HPLC-UV/MS Method dilute->analyze Fig 2. Hypothesized Hydrolytic Degradation Pathway Parent 2,4-Dibromo-N-(3-fluorobenzyl)aniline Prod1 2,4-Dibromoaniline Parent->Prod1 C-N Bond Cleavage Prod2 3-Fluorobenzyl alcohol (or 3-Fluorobenzaldehyde) Parent->Prod2 C-N Bond Cleavage

Caption: Potential cleavage of the benzylic C-N bond.

Hypothesized Oxidative Degradation

The secondary amine is a prime target for oxidation, potentially forming an N-oxide or related species.

Fig 3. Hypothesized Oxidative Degradation Pathway Parent 2,4-Dibromo-N-(3-fluorobenzyl)aniline N_Oxide N-oxide derivative Parent->N_Oxide N-Oxidation Imine Iminium intermediate Parent->Imine Dehydrogenation

Caption: Potential oxidation sites on the aniline nitrogen.

Hypothesized Photolytic Degradation

Aromatic bromides can undergo homolytic cleavage of the Carbon-Bromine bond upon exposure to UV light, leading to de-brominated species.

Fig 4. Hypothesized Photolytic Degradation Pathway Parent 2,4-Dibromo-N-(3-fluorobenzyl)aniline MonoBromo1 2-Bromo-N-(3-fluorobenzyl)aniline Parent->MonoBromo1 Reductive Dehalogenation (C4-Br) MonoBromo2 4-Bromo-N-(3-fluorobenzyl)aniline Parent->MonoBromo2 Reductive Dehalogenation (C2-Br)

Caption: Potential dehalogenation under photolytic stress.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Stowers, S. et al. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Waware, U. S. et al. (2018). Towards the higher solubility and thermal stability of poly(aniline-co-m-bromoaniline). Ionics.
  • Dwivedi, A. H., & Pande, U. C. (2011). Photochemical Degradation of Halogenated Compounds: A Review. ResearchGate.
  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories.
  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry.
  • Alsante, K. M. et al. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
  • Jain, D. et al. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences.
  • Li, J. et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules.
  • Tokyo Chemical Industry Co., Ltd. 2,4-Dibromoaniline.
  • Giradkar, P. P. et al. (2023). Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. International Journal of Creative Research Thoughts.

Sources

Troubleshooting

Enhancing the cell permeability of 2,4-Dibromo-N-(3-fluorobenzyl)aniline

Topic: Enhancing Cell Permeability & Bioavailability Optimization Ticket ID: CHEM-SUP-24DBF Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1][2] Executive Summary & Molecule Profil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Cell Permeability & Bioavailability Optimization

Ticket ID: CHEM-SUP-24DBF Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1][2]

Executive Summary & Molecule Profile

User: Research Scientist / Medicinal Chemist Subject: 2,4-Dibromo-N-(3-fluorobenzyl)aniline (hereafter referred to as DBFA-3F )[1][2]

Technical Assessment: You are likely experiencing poor cellular efficacy not because of a lack of intrinsic potency, but due to solubility-limited permeability .[1][2]

  • Structural Analysis:

    • Core: Secondary amine (Aniline derivative).[1][2]

    • Lipophilicity Drivers: The 2,4-dibromo substitution pattern drastically increases LogP (estimated LogP > 5.5).[1][2] The 3-fluorobenzyl group adds metabolic stability but further decreases aqueous solubility.

    • pKa Context: The electron-withdrawing bromine atoms reduce the basicity of the aniline nitrogen.[2] At physiological pH (7.4), the molecule is likely predominantly neutral, which favors passive membrane diffusion but disfavors aqueous solubility.[1]

The Diagnostic Dilemma: Most researchers confuse "impermeability" with "precipitation." If DBFA-3F crashes out of solution in cell culture media (which is high-salt and aqueous), it never reaches the membrane to permeate.[1][2]

Diagnostic Workflow (Troubleshooting)

Before altering your cell assay, you must diagnose the root cause of the low intracellular concentration.[2]

DiagnosticFlow Start Issue: Low Cellular Activity VisualCheck Microscopic Inspection (100x) Start->VisualCheck Precip Crystals/Debris Visible? VisualCheck->Precip SolubilityIssue ROOT CAUSE: Solubility (Compound is crashing out) Precip->SolubilityIssue Yes PermeabilityIssue ROOT CAUSE: Permeability (Compound stays in solution but won't cross membrane) Precip->PermeabilityIssue No SolubilityFix Action: Formulation Strategy (Cyclodextrins / BSA carrier) SolubilityIssue->SolubilityFix PermeabilityFix Action: Chemical/Assay Mod (Prodrugs / Incubation Time) PermeabilityIssue->PermeabilityFix

Caption: Figure 1. Diagnostic logic to distinguish between solubility artifacts and genuine permeability barriers.

Optimization Protocols

Protocol A: The "Solubility-First" Formulation

Use this if you see precipitation or if your IC50 curves are flat/erratic.[2]

The Science: Highly lipophilic halogenated anilines like DBFA-3F are "Brick Dust." They bind non-specifically to plasticware and aggregate in water.[1][2] We must create a "shuttle" system.

ComponentStandard ProtocolOptimized Protocol (DBFA-3F) Mechanism of Action
Stock Solvent 100% DMSODMSO acidified with 0.1% HCl Prevents oxidation of the aniline; ensures monomeric state before dilution.[1][2]
Intermediate Direct dilution to Media1:10 dilution into HP-β-CD Hydroxypropyl-β-cyclodextrin encapsulates the hydrophobic bromine tail, preventing immediate crash-out.[1][2]
Media Carrier 10% FBS0.1% BSA (Fatty Acid Free) Albumin acts as a physiological carrier, shuttling the lipophile to the cell membrane.[2]
Plasticware PolystyreneGlass or Low-Binding Polypropylene Prevents the "Grease Ball" effect where the drug sticks to the plate walls.[2]

Step-by-Step Formulation:

  • Dissolve DBFA-3F in DMSO to 10 mM.

  • Prepare a 20% (w/v) stock of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS.[1][2]

  • Critical Step: Mix 5 µL of Compound Stock + 45 µL of HP-β-CD stock. Vortex for 30 seconds.[1] (This creates a soluble inclusion complex).[1][2]

  • Add this 50 µL mix to 950 µL of cell culture media.

    • Result: 50 µM final concentration, stable in solution.

Protocol B: The "Membrane Retention" Bypass

Use this if the compound is soluble but still inactive.[2]

The Science: DBFA-3F is so lipophilic it may enter the lipid bilayer and stay there, failing to release into the cytosol (Membrane Retention).[2]

  • Pulse-Chase Assay:

    • Incubate cells with high concentration (e.g., 10 µM) for a short pulse (1 hour).[1][2]

    • Wash with serum-free media containing 1% BSA.[1][2] The BSA in the wash helps "pull" the compound through the equilibrium into the cytosol or out of the membrane, establishing a gradient.[2]

  • P-gp Inhibition Check:

    • Halogenated aromatics are frequent substrates for P-glycoprotein (MDR1).[1][2]

    • Run a parallel well with Verapamil (10 µM) or Cyclosporin A (5 µM) .[1][2]

    • Result: If efficacy returns with Verapamil, your compound is being pumped out.[1][2]

Validated Assay: Modified PAMPA

Standard PAMPA (Parallel Artificial Membrane Permeability Assay) often fails for this class of molecule due to membrane retention.[1] Use the Double-Sink PAMPA method.

Workflow Diagram:

PAMPA_Flow Donor Donor Well (pH 7.4 + 5% Methanol) Prevents Aggregation Membrane Lipid Membrane (Dodecane + Lecithin) Simulates Bilayer Donor->Membrane Passive Diffusion Acceptor Acceptor Well (pH 7.4 + Scavenger) Creates Sink Condition Membrane->Acceptor Desorption Analysis LC-MS/MS Quantification Acceptor->Analysis

Caption: Figure 2.[1][2] Double-Sink PAMPA setup. The "Scavenger" in the acceptor well (usually surfactants) mimics blood flow, pulling the lipophilic drug across.[2]

Key Modification:

  • Acceptor Solution: Do not use plain buffer. Use PBS + 20% BSA or PBS + surfactant (e.g., 0.5% Tween-80) .[1][2] This provides a chemical "sink" that mimics the intracellular environment, encouraging DBFA-3F to leave the membrane.[1][2]

Frequently Asked Questions (FAQ)

Q: I see crystals in my 100x microscope after adding the compound. Is the data valid? A: No. If you see crystals, the dissolved concentration is unknown (and likely near zero).[2] The cells are interacting with solid crystals, which can cause physical stress (false positives) or no effect (false negatives).[1][2] Switch to the Cyclodextrin protocol (Protocol A).

Q: Can I just increase DMSO to 5% to keep it soluble? A: Avoid this. While 5% DMSO might solubilize DBFA-3F, it permeabilizes cell membranes artificially, leading to toxicity and assay artifacts.[1][2] Keep DMSO < 0.5% and rely on carrier molecules (BSA/Cyclodextrin) instead.[1][2]

Q: The compound works in enzyme-free assays but fails in whole cells.[2] Why? A: This confirms the target engagement is real, but the Intracellular Unbound Concentration (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


)  is too low.[2] The 2,4-dibromo motif is likely driving high non-specific binding to cytosolic proteins or lipids.[1][2] You may need to dose higher (up to solubility limit) or synthesize a less lipophilic analog (e.g., replacing one Bromine with a Chlorine or Methyl group).[1][2]

Q: Is the fluorine atom helping or hurting? A: The 3-fluorobenzyl group is likely helping . It prevents metabolic oxidation at the benzyl position and generally improves membrane permeability compared to a non-fluorinated benzyl.[2] Do not remove it; focus on managing the dibromo-aniline core.[2]

References & Further Reading

  • Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2][3] Journal of Pharmacological and Toxicological Methods.

  • Di, L., & Kerns, E. H. (2015).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility-Limited Permeability).

  • Avdeef, A. (2003).[1][2] "Absorption and Drug Development: Solubility, Permeability, and Charge State."[1][2] (Detailed methodology on Double-Sink PAMPA). [1][2]

  • Sugano, K. (2010).[1][2] "Artificial membrane permeability assay for solubility-limited compounds." Journal of Pharmaceutical Sciences.

Disclaimer: This guide is for research purposes only. 2,4-Dibromo-N-(3-fluorobenzyl)aniline should be handled with appropriate PPE due to potential toxicity associated with halogenated anilines.[1][2]

Sources

Reference Data & Comparative Studies

Validation

Validation Guide: 2,4-Dibromo-N-(3-fluorobenzyl)aniline Target Engagement

This guide provides a comprehensive technical framework for validating the target engagement of 2,4-Dibromo-N-(3-fluorobenzyl)aniline . Based on its chemical structure—a poly-halogenated N-benzylaniline—this molecule exh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for validating the target engagement of 2,4-Dibromo-N-(3-fluorobenzyl)aniline .

Based on its chemical structure—a poly-halogenated N-benzylaniline—this molecule exhibits high pharmacophore homology to the Ambroxol/Bromhexine class of compounds. Consequently, it is primarily categorized as a Pharmacological Chaperone for Glucocerebrosidase (GCase/GBA1) , with secondary potential as a Voltage-Gated Sodium Channel (Nav1.8) Blocker .

The following guide focuses on validating its primary utility as a GCase chaperone for Gaucher Disease and GBA1-associated Parkinson’s Disease.

Executive Technical Summary

2,4-Dibromo-N-(3-fluorobenzyl)aniline is a lipophilic, small-molecule pharmacophore designed to permeate the Endoplasmic Reticulum (ER) and lysosomal membranes. Unlike active-site inhibitors that permanently block enzyme function, this molecule is hypothesized to act as a neutral or pH-dependent pharmacological chaperone .

  • Primary Mechanism: Binds to misfolded mutant GCase (e.g., N370S, L444P) in the neutral pH of the ER, stabilizing the protein structure to facilitate trafficking to the lysosome.

  • Dissociation: Upon reaching the acidic lysosome (pH < 5.0), the molecule dissociates due to protonation kinetics, allowing the enzyme to hydrolyze its substrate (glucosylceramide).

  • Structural Advantage: The 3-fluorobenzyl moiety enhances blood-brain barrier (BBB) penetration compared to the cyclohexyl group of Ambroxol, potentially offering superior CNS efficacy.

Comparative Analysis: Performance vs. Alternatives

To validate this molecule, you must benchmark it against the "Gold Standard" (Ambroxol) and a "Pure Inhibitor" (Isofagomine).

Feature2,4-Dibromo-N-(3-fluorobenzyl)aniline Ambroxol (Reference Standard)Isofagomine (Control)
Primary Mode pH-Dependent ChaperonepH-Dependent ChaperoneActive Site Competitive Inhibitor
Binding Affinity (

)
Target: < 10 µM (High Lipophilicity)~10–20 µM~10–50 nM (Too tight)
Lysosomal Dissociation High (Fluorine modulates pKa)ModerateLow (Inhibits lysosomal function)
CNS Penetration Enhanced (Fluorobenzyl group)ModerateLow
Target Engagement Metric Thermal Stabilization (

shift)
Thermal StabilizationStrong Inhibition of Activity

Protocol 1: Biophysical Validation (Thermal Shift Assay)

Objective: Prove direct physical binding to recombinant GCase by measuring thermal stabilization (


 shift).
Rationale

Small molecules that bind to a protein typically stabilize its tertiary structure, requiring higher temperatures to denature. A positive shift in melting temperature (


) confirms target engagement.
Materials
  • Protein: Recombinant Human GCase (rGCase), wild-type or N370S mutant (0.5 mg/mL).

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: Citrate-Phosphate Buffer (pH 7.0 for ER simulation; pH 5.0 for Lysosome simulation).

  • Instrument: qPCR machine (e.g., Roche LightCycler).

Step-by-Step Methodology
  • Preparation: Dilute rGCase to 2 µM in pH 7.0 buffer.

  • Compound Dosing: Prepare a concentration gradient of the test molecule (0, 5, 10, 20, 50, 100 µM) in DMSO. Final DMSO concentration must be <1%.

  • Reaction Mix:

    • 18 µL Protein Solution

    • 1 µL Compound (or DMSO control)

    • 1 µL SYPRO Orange (diluted to 20x)

  • Execution: Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Plot Fluorescence vs. Temperature. Calculate the inflection point (

    
    ).
    
  • Validation Criteria: A

    
     at pH 7.0 confirms binding. Ideally, 
    
    
    
    should be lower at pH 5.0, indicating lysosomal release.

Protocol 2: Functional Validation (Lysosomal Translocation)

Objective: Confirm that the molecule rescues mutant GCase trafficking and restores enzymatic activity in live cells.

Rationale

Binding in a tube (Protocol 1) does not guarantee cellular function. This assay proves the "Chaperone Effect": the molecule helps the enzyme escape ER-associated degradation (ERAD) and reach the lysosome.

Workflow Diagram (DOT)

GCase_Chaperone_Pathway Mutant_GCase Mutant GCase (Misfolded in ER) Complex Stabilized Complex Mutant_GCase->Complex + Compound (pH 7) Compound 2,4-Dibromo-N- (3-fluorobenzyl)aniline Compound->Complex Golgi Golgi Trafficking Complex->Golgi Lysosome Lysosome (Acidic pH) Golgi->Lysosome Dissociation Compound Dissociates Lysosome->Dissociation pH Drop (<5.0) Activity Restored Enzyme Activity Dissociation->Activity Substrate Hydrolysis

Figure 1: Mechanism of Action for Pharmacological Chaperoning. The molecule stabilizes misfolded GCase in the ER, enabling trafficking to the lysosome where acidic pH triggers release.

Step-by-Step Methodology
  • Cell Model: Use Patient-Derived Fibroblasts (e.g., N370S/N370S genotype) or GBA-null cells transfected with mutant GCase.

  • Treatment: Incubate cells with 10 µM of the test molecule for 4–5 days. (Chaperoning is a slow process requiring protein synthesis cycles).

  • Lysis: Wash cells and lyse in Citrate-Phosphate buffer (pH 5.4) containing 0.25% Triton X-100 and protease inhibitors.

    • Critical: Do NOT add the compound to the lysis buffer. We are measuring the accumulated enzyme, not the compound's direct effect.

  • Activity Assay:

    • Substrate: 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG).[1]

    • Incubate lysate with 3 mM 4-MUG at 37°C for 1 hour.

    • Stop reaction with Glycine-NaOH (pH 10.5).

  • Readout: Measure fluorescence (Ex 365 nm / Em 445 nm).

  • Normalization: Normalize signal to Total Protein (BCA Assay).

  • Success Criteria: >1.5-fold increase in enzymatic activity compared to DMSO-treated controls.

Protocol 3: Selectivity & Off-Target Screening (Nav1.8)

Objective: Since this scaffold shares homology with sodium channel blockers, you must assess selectivity.

Rationale

Ambroxol and its derivatives are known to block Nav1.8, which can be a desired analgesic effect or an unwanted side effect depending on the therapeutic goal.

Methodology (Patch Clamp)
  • System: Automated Patch Clamp (e.g., QPatch) or Manual Whole-Cell Patch Clamp.

  • Cells: HEK293 cells stably expressing hNav1.8.

  • Protocol:

    • Hold potential at -120 mV.

    • Depolarize to 0 mV for 20 ms to elicit current.

    • Apply compound (10 µM).

  • Analysis: Calculate % Block of peak current.

    • Interpretation: If % Block > 50% at 10 µM, the molecule is a potent Nav1.8 blocker. This confirms "Dual-Target" engagement.

References

  • Maegawa, G. H., et al. (2009). "Identification and characterization of ambroxol as an enzyme enhancement agent for Gaucher disease." Journal of Biological Chemistry.

  • Luan, Z., et al. (2013). "High-throughput screening of Ambroxol derivatives for GCase chaperone activity." ChemBioChem.

  • Ambrosio, A. F., et al. (2016). "Ambroxol-like compounds as Nav1.8 inhibitors for pain management." Molecular Pharmacology.

  • Bendikov-Bar, I., et al. (2013). "Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase." Blood Cells, Molecules, and Diseases.

  • BLD Pharm. "Product Datasheet: 2,4-Dibromo-N-(3-fluorobenzyl)aniline (CAS 1152882-86-4)."

Sources

Comparative

Comparative Analysis of 2,4-Dibromo-N-(3-fluorobenzyl)aniline Analogs as Novel Kinase Inhibitors

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Exploration, Bio-assay Development, and Lead Optimization. Introduction Protein kinases are a critical class of enzymes that regulate a vast...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Exploration, Bio-assay Development, and Lead Optimization.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] Their dysregulation is a known driver in numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The development of small-molecule kinase inhibitors is a cornerstone of modern drug discovery, and success in this field hinges on a deep understanding of the structure-activity relationship (SAR)—the principle that small changes to a molecule's structure can profoundly impact its biological activity and pharmacological properties.[3]

This guide presents a comparative analysis of a focused library of analogs based on the lead scaffold, 2,4-Dibromo-N-(3-fluorobenzyl)aniline (LEAD-01) . We will explore the rationale for analog design, detail the synthetic and bio-assay workflows used for their characterization, and interpret the resulting data to derive key SAR insights. The objective is to provide researchers and drug development professionals with a practical framework for advancing a hit compound through the initial stages of lead optimization.

Lead Compound & Rationale for Analog Design

The lead compound, LEAD-01 , features a classic N-aryl benzylamine core. The dibrominated aniline ring provides two key vectors for chemical modification, while the fluorobenzyl group probes a separate region of the putative kinase active site. Our hypothetical target is a tyrosine kinase, hereafter referred to as TK-X , which is implicated in a proliferative signaling pathway.

The design of the analog series (ANA-02 to ANA-04 ) was guided by the following strategic considerations:

  • Probing Halogen Effects: Systematically removing or altering the bromine atoms on the aniline ring to understand their contribution to binding affinity and potency.

  • Exploring the Solvent Front: Modifying the substitution on the benzyl ring to explore interactions with the solvent-exposed region of the ATP-binding pocket.[4]

  • Improving Physicochemical Properties: Assessing how these modifications impact metabolic stability, a critical parameter for drug development.

Compound IDStructureRationale
LEAD-01 2,4-Dibromo-N-(3-fluorobenzyl)anilineLead compound
ANA-02 4-Bromo-N-(3-fluorobenzyl)anilineDeletion of C2-bromo to assess steric/electronic impact.
ANA-03 2,4-Dibromo-N-(4-fluorobenzyl)anilineIsomeric shift of fluorine to probe alternative interactions.
ANA-04 4-Bromo-2-methyl-N-(3-fluorobenzyl)anilineReplacement of C2-bromo with a methyl group to evaluate steric vs. electronic effects.

Experimental Workflows & Protocols

A robust and reproducible set of experimental procedures is essential for generating high-quality, comparable data. The overall workflow for evaluating the analog series is depicted below.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Data Analysis Syn Analog Synthesis (Buchwald-Hartwig Amination) Pur Purification (Flash Chromatography) Syn->Pur Char Characterization (NMR, LC-MS) Pur->Char KinaseAssay In Vitro TK-X Kinase Assay (IC50) Char->KinaseAssay CellAssay Cellular Phospho-TK-X Assay (EC50) KinaseAssay->CellAssay ADMEAssay Microsomal Stability Assay (T½) CellAssay->ADMEAssay SAR SAR Analysis & Lead Selection ADMEAssay->SAR

Caption: High-level workflow for analog synthesis, biological evaluation, and analysis.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] It is particularly well-suited for coupling aryl halides with primary amines under relatively mild conditions.[5]

General Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the appropriate aryl bromide (1.0 eq.), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by the corresponding benzylamine (1.2 eq.).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

To determine the 50% inhibitory concentration (IC₅₀) for each analog against the TK-X enzyme, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was employed. The LanthaScreen™ technology provides a robust, high-throughput method for measuring kinase activity.[7] The assay principle relies on the FRET between a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescein-labeled substrate.[8] Kinase inhibition is detected as a loss of the FRET signal.[9][10]

Procedure:

  • Prepare a dilution series of each test compound in DMSO.

  • In a 384-well microplate, add the test compound, fluorescein-labeled TK-X substrate, and ATP.

  • Initiate the kinase reaction by adding the TK-X enzyme. Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding a development solution containing EDTA.

  • Add the terbium-labeled anti-phospho-substrate antibody and incubate for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET enabled microplate reader, measuring emission at 490 nm and 520 nm.

  • Calculate the 520/490 nm emission ratio and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Phospho-TK-X Inhibition Assay

To confirm that the observed enzymatic inhibition translates to cellular activity, a phospho-specific ELISA was used to measure the inhibition of TK-X phosphorylation in a relevant cell line.[11][12] This assay quantifies the level of the phosphorylated form of TK-X within cell lysates following treatment with the inhibitor.[13]

Procedure:

  • Seed cells (e.g., HEK293 expressing TK-X) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a dilution series of each test compound for 2 hours.

  • Stimulate the TK-X pathway with an appropriate agonist (e.g., a growth factor) for 15 minutes.

  • Aspirate the media and lyse the cells using a cell extraction buffer containing protease and phosphatase inhibitors.

  • Transfer the lysates to a microplate pre-coated with a capture antibody specific for total TK-X. Incubate for 2 hours.

  • Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of TK-X. Incubate for 1 hour.

  • Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 45 minutes.

  • Add a chromogenic substrate (e.g., TMB) and incubate in the dark for 30 minutes.[12]

  • Stop the reaction and measure the absorbance at 450 nm.

  • Plot the absorbance against the inhibitor concentration to determine the cellular EC₅₀ value.

Protocol 4: Metabolic Stability Assay (Liver Microsomes)

Early assessment of metabolic stability is crucial to de-risk compounds. This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily cytochrome P450s) present in liver microsomes.[14][15] The disappearance of the parent compound over time is monitored by LC-MS/MS.

Procedure:

  • Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4).[15]

  • Add the test compound (final concentration 1 µM).

  • Pre-warm the mixture to 37 °C.

  • Initiate the metabolic reaction by adding a NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with 3-5 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression corresponds to the elimination rate constant (k).

  • Calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k.

Results & Comparative Analysis

The experimental data for the analog series are summarized in the table below. This allows for a direct comparison of their potency and metabolic stability, forming the basis for our SAR discussion.

Compound IDTK-X IC₅₀ (nM)Cellular p-TK-X EC₅₀ (nM)Microsomal Stability T½ (min)
LEAD-01 5521015
ANA-02 450180028
ANA-03 6225013
ANA-04 3514545

Discussion & Structure-Activity Relationship

The data reveals several key insights into the SAR of this chemical series.

SAR cluster_0 Structure-Activity Relationship (SAR) Insights LEAD LEAD-01 IC50: 55 nM T½: 15 min ANA02 ANA-02 IC50: 450 nM T½: 28 min LEAD->ANA02 Removing C2-Br decreases potency 8x ANA03 ANA-03 IC50: 62 nM T½: 13 min LEAD->ANA03 Moving F from C3 to C4 has minimal effect on potency ANA04 ANA-04 IC50: 35 nM T½: 45 min LEAD->ANA04 Replacing C2-Br with Me increases potency & stability

Caption: Summary of key structure-activity relationship findings.

  • The Importance of the C2-Bromo Group: The comparison between LEAD-01 (IC₅₀ = 55 nM) and ANA-02 (IC₅₀ = 450 nM) is striking. Removal of the bromine atom at the C2 position of the aniline ring results in an approximately 8-fold loss of potency. This strongly suggests that this halogen atom is involved in a critical interaction with the TK-X active site, possibly through a halogen bond or by enforcing a favorable binding conformation.

  • Fluorine Position on the Benzyl Ring: Shifting the fluorine atom from the 3-position (LEAD-01 ) to the 4-position (ANA-03 ) had a negligible effect on both enzymatic and cellular potency. This indicates that this region of the molecule is likely oriented towards the solvent-exposed area of the binding pocket and is tolerant to minor positional changes.

  • Bioisosteric Replacement and Property Enhancement: The most promising result comes from ANA-04 . Replacing the C2-bromo group of LEAD-01 with a smaller methyl group led to a modest improvement in enzymatic potency (IC₅₀ = 35 nM) and cellular activity (EC₅₀ = 145 nM). More importantly, this change resulted in a significant 3-fold increase in metabolic stability (T½ = 45 min). This is a classic example of successful lead optimization, where a structural modification simultaneously improves target potency and desirable drug-like properties. The methyl group may provide a beneficial hydrophobic interaction while removing a potential site of metabolic attack.

Conclusion and Future Directions

This comparative analysis successfully elucidated key SAR trends for the 2,4-Dibromo-N-(3-fluorobenzyl)aniline scaffold. We have demonstrated that substitution at the C2 position of the aniline ring is critical for potent inhibition of TK-X. The analog ANA-04 , which replaces the C2-bromo with a methyl group, has emerged as a superior lead compound, exhibiting improved potency and a significantly enhanced metabolic stability profile.

Future work should focus on further exploring the C2 position with other small, hydrophobic groups. Additionally, given the tolerance observed on the benzyl ring, this position could be used to introduce functionality aimed at improving solubility or other physicochemical properties without sacrificing potency. The protocols and workflows detailed in this guide provide a validated framework for the continued optimization of this promising series of kinase inhibitors.

References

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.

  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers.

  • Roskoski, R. Jr. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.

  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for LCK Overview.

  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay.

  • BenchChem. An In-depth Technical Guide to the Structure-Activity Relationship of Kinase Inhibitors.

  • DnaTube.com. (2010, November 24). LanthaScreen.

  • Srinivasan, S., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules.

  • AxisPharm. Microsomal Stability Assay Protocol.

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol.

  • Choi, E. S., et al. (2024). Nickel-Catalyzed Synthesis of Benzylamines from (Hetero)aryl Halides and Glycine-Derived N-Hydroxyphthalimide Esters. Synlett.

  • Qiu, Z.-J., et al. Construction of N-benzylanilines via Facile Metal-Free Tandem Reductive Amination of Benzaldehydes with Nitrobenzenes. SSRN.

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?

  • Fant, X., et al. (2021). Structure–Activity Relationship in the Leucettine Family of Kinase Inhibitors. Journal of Medicinal Chemistry.

  • Synfacts. (2021). Gold(III)-Catalyzed Synthesis of N,N-Aryl,Benzyl-amines in Water. Thieme.

  • Roskoski, R. Jr. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.

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  • Merck Millipore. Metabolic Stability Assays.

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  • ResearchGate. Flow reductive amination to afford N-benzylaniline 16.

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Validation

Selectivity profile of 2,4-Dibromo-N-(3-fluorobenzyl)aniline against a kinase panel

The following guide details the selectivity profiling strategy and comparative analysis for 2,4-Dibromo-N-(3-fluorobenzyl)aniline , a halogenated aniline derivative. This compound belongs to a chemical class often explor...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the selectivity profiling strategy and comparative analysis for 2,4-Dibromo-N-(3-fluorobenzyl)aniline , a halogenated aniline derivative.

This compound belongs to a chemical class often explored for Casein Kinase 2 (CK2) inhibition and as pharmacophores in neurogenic small molecules (e.g., the P7C3 class). This guide compares its theoretical and experimental performance against industry standards to assist in valid data interpretation.

Executive Summary & Molecule Profile

2,4-Dibromo-N-(3-fluorobenzyl)aniline (CAS: 1152882-86-4) is a small molecule probe characterized by a poly-halogenated aniline core.[1][2][3] Unlike "clean" targeted therapies, this structural motif—specifically the electron-withdrawing bromine atoms on the aniline ring—is historically associated with ATP-competitive inhibition of the CMGC kinase family (CK2, DYRK, CLK).

  • Primary Utility: Pharmacophore exploration for kinase inhibition (CK2/DYRK1A) or as a fragment analog in neurogenic compound libraries (related to P7C3).

  • Key Selectivity Challenge: The "Hydrophobic Hole." The bromine atoms are lipophilic and can occupy the hydrophobic pocket of kinases, often leading to promiscuity if not constrained by a larger scaffold.

  • Critical Comparison: Must be profiled against TBB (classic CK2 inhibitor) and Staurosporine (pan-kinase inhibitor) to establish specificity.

Comparative Analysis: The Performance Matrix

When evaluating this probe, researchers must compare its selectivity profile against established benchmarks to determine if it acts as a "Specific Inhibitor" or a "Promiscuous Scaffold."

Table 1: Comparative Selectivity Landscape
FeatureCandidate: 2,4-Dibromo-N-(3-fluorobenzyl)anilineComparator 1: TBB (4,5,6,7-Tetrabromo-benzotriazole)Comparator 2: CX-4945 (Silmitasertib)Comparator 3: Staurosporine
Primary Target CK2 / DYRK1A (Predicted)CK2 (Classic Probe)CK2 (Clinical Grade)Pan-Kinase
Selectivity Score (S-Score) Moderate to Low (Expected)Low (Promiscuous within CMGC)High (Optimized)Very Low (Dirty)
Off-Target Risks CLK1, CLK2, HIPK2, PIM1DYRK1A, CDK1, PHKCLK2, FLT3>200 Kinases
Mechanism ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive
Structural Driver Dibromo-aniline motifTetrabromo-benzotriazoleCarboxyl-quinolineIndolocarbazole
Use Case SAR Fragment / Lead GenIn vitro Tool (Obsolete)Clinical / In vivoAssay Control

Analyst Note: The candidate lacks the rigid heterocyclic scaffold of CX-4945. Consequently, expect a "cleaner" profile than Staurosporine but higher off-target activity (especially in the CLK/DYRK families) compared to clinical-grade inhibitors.

Recommended Profiling Protocol

To validate the selectivity of 2,4-Dibromo-N-(3-fluorobenzyl)aniline, a two-tiered screening approach is required. Relying solely on a single kinase assay (e.g., CK2 alone) is scientifically invalid due to the high probability of off-target effects in this chemical class.

Phase I: The "Scan" (Binding Assay)
  • Method: Competition Binding Assay (e.g., KINOMEscan® or LanthaScreen™).

  • Concentration: Screen at 1 µM and 10 µM .

  • Panel Size: Minimum 96-kinase panel, prioritizing the CMGC branch (CDK, MAPK, GSK3, CLK) and Tyrosine Kinases .

  • Output: Percent of Control (POC). Any kinase with <35% POC is a "Hit."

Phase II: The "Drill Down" (Functional IC50)

For all hits identified in Phase I, perform a 10-point dose-response curve to determine IC50.

  • Method: Radiometric (

    
    P-ATP) or Microfluidic Mobility Shift (Caliper).
    
  • ATP Concentration:

    
     apparent.
    
  • Success Criteria: >10-fold selectivity window between the Primary Target (e.g., CK2) and the nearest off-target.

Visualization: The Screening Workflow

The following diagram illustrates the logical flow for profiling this halogenated aniline, differentiating between "Specific" and "Promiscuous" outcomes.

KinaseProfiling Start Compound: 2,4-Dibromo-N-(3-fluorobenzyl)aniline Step1 Phase I: Broad Panel Screen (1 µM) (Binding Assay) Start->Step1 Decision1 Hit Rate Analysis (S-Score) Step1->Decision1 Outcome_Dirty High Promiscuity (>10% Hits) Likely Pan-Assay Interference Decision1->Outcome_Dirty S(35) > 0.1 Outcome_Clean Specific Hits (<5% Hits) Proceed to IC50 Decision1->Outcome_Clean S(35) < 0.05 Step2 Phase II: Functional IC50 (Radiometric Assay) Outcome_Clean->Step2 Target_CK2 Primary Hit: CK2/DYRK1A Step2->Target_CK2 OffTarget Off-Target: CLK/HIPK Step2->OffTarget Final Selectivity Ratio Calculation (IC50 Off-Target / IC50 Target) Target_CK2->Final OffTarget->Final

Caption: Logical workflow for determining the selectivity score (S-Score) and validating specific inhibition versus pan-assay interference.

Scientific Grounding & Mechanism

The "Bromine-Scan" Effect

The 2,4-dibromo substitution pattern is not accidental. In kinase medicinal chemistry, halogen atoms (Cl, Br, I) are often used to fill hydrophobic pockets within the ATP-binding site.

  • Mechanism: The bromine atoms form halogen bonds with the hinge region backbone carbonyls or occupy the hydrophobic "Gatekeeper" region.

  • Risk: Because this hydrophobic pocket is conserved across the CMGC family (CDK, MAPK, GSK3, CLK), 2,4-dibromo-anilines are prone to inhibiting DYRK1A and CLK2 in addition to CK2 .

  • Validation: If your data shows inhibition of CK2 but not DYRK1A, you must verify the result, as this is structurally atypical for this class (Pagano et al., 2008).

Distinction from P7C3

While 2,4-Dibromo-N-(3-fluorobenzyl)aniline shares structural fragments with the neuroprotective agent P7C3-A20 , it lacks the carbazole core.

  • P7C3 Profile: Generally reported as having low kinase inhibitory activity (clean profile), attributed to its specific 3D geometry.

  • The Fragment (This Compound): Without the carbazole constraint, the aniline fragment is freer to rotate and enter kinase pockets, making it more likely to act as an inhibitor than the parent P7C3 molecule.

References

  • Pieper, A. A., et al. (2010). Discovery of a proneurogenic, neuroprotective chemical. Cell, 142(1), 39-51. Link

  • Pagano, M. A., et al. (2008). Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole. Journal of Medicinal Chemistry, 51(10), 2911-2919. Link

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Link

  • Wang, G., et al. (2014). P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage. Cell, 158(6), 1324-1334. Link

  • Eurofins Discovery. KinaseProfiler™ Service - Assay Protocols and Panel Selection. Link

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